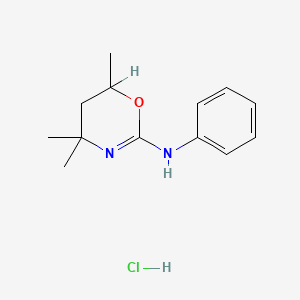
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization with N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Análisis De Reacciones Químicas
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.
Substitution: The anilino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted oxazine derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparación Con Compuestos Similares
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be compared with other similar compounds, such as:
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
4,4,6-Trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines: These compounds are synthesized through similar methods and have comparable chemical properties.
Propiedades
Número CAS |
72549-83-8 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-N-phenyl-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-9-13(2,3)15-12(16-10)14-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3,(H,14,15);1H |
Clave InChI |
GYMLBHSNOXCQAY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)NC2=CC=CC=C2)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


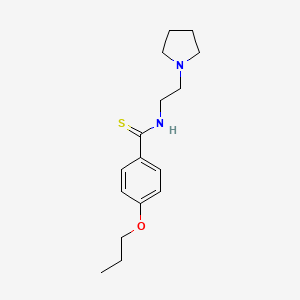

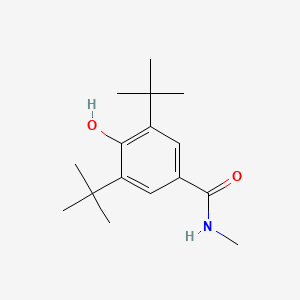
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
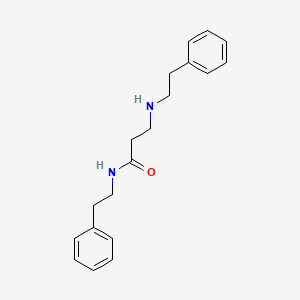
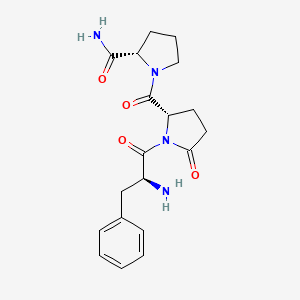
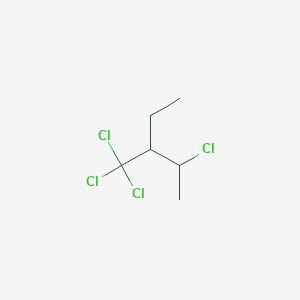


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
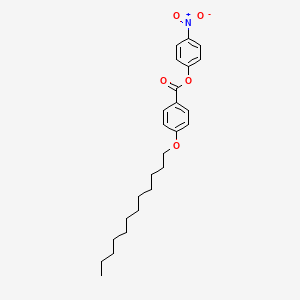
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)

